molecular formula C8H5FN2O2 B8589835 4-Fluoro-2-methyl-3-nitrobenzonitrile

4-Fluoro-2-methyl-3-nitrobenzonitrile

Cat. No.: B8589835
M. Wt: 180.14 g/mol
InChI Key: TXMQPIRVKONTEO-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitrobenzonitrile (C₈H₅FN₂O₂, MW: 180.14 g/mol) is a fluorinated aromatic nitrile with substituents at positions 2 (methyl), 3 (nitro), and 4 (fluoro) on the benzene ring. The nitrile group at position 1 enhances its utility as a synthetic intermediate in medicinal chemistry, particularly in proteolysis-targeting chimeras (PROTACs) for cancer therapeutics .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-2-methyl-3-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O2/c1-5-6(4-10)2-3-7(9)8(5)11(12)13/h2-3H,1H3

InChI Key

TXMQPIRVKONTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Prepared via cyanation of 1-bromo-4-fluoro-2-methyl-3-nitrobenzene using CuCN .
  • Spectroscopy: ¹³C-NMR (CDCl₃): δ 152.9 (C-F, J = 257.0 Hz), 141.1 (C-NO₂, J = 7.3 Hz), 18.7 (CH₃) . ¹⁹F-NMR (CDCl₃): δ -125.1 ppm (t-like, J = 5.9 Hz) . ATR-FTIR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1200 cm⁻¹ (C-F) .
  • Reactivity : Hydrolyzes to 4-fluoro-2-methyl-3-nitrobenzoic acid under acidic conditions (90% yield) .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Key Spectral Data (¹⁹F-NMR) Applications
4-Fluoro-2-methyl-3-nitrobenzonitrile C₈H₅FN₂O₂ 180.14 2-CH₃, 3-NO₂, 4-F δ -125.1 ppm PROTAC synthesis
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ 216.12 2-CF₃, 4-NO₂ Not reported Agrochemical intermediates
2-Fluoro-4-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 2-F, 4-CF₃ Not reported Fluorinated materials
4-Fluoro-3-nitrobenzonitrile C₇H₃FN₂O₂ 166.11 3-NO₂, 4-F Not reported Pharmaceutical precursors

Notes:

  • Trifluoromethyl vs. Methyl : The CF₃ group in 4-Nitro-2-(trifluoromethyl)benzonitrile increases molecular weight and lipophilicity compared to the CH₃ group in the target compound, enhancing metabolic stability in bioactive molecules .

Spectroscopic Distinctions

  • ¹³C-NMR: The fluorine-substituted carbon in the target compound (δ 152.9 ppm) exhibits a larger coupling constant (J = 257.0 Hz) compared to non-fluorinated nitriles, aiding structural elucidation .
  • ¹⁹F-NMR: The δ -125.1 ppm shift in the target compound contrasts with shifts in trifluoromethyl analogs (typically δ -60 to -70 ppm for CF₃ groups), providing a diagnostic tool for differentiation .

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